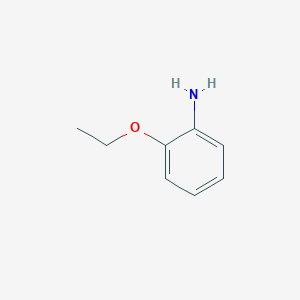

2-Propen-1-ol, 2-methyl-3-phenyl-

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "2-Propen-1-ol, 2-methyl-3-phenyl-" often involves Claisen-Schmidt condensation reactions, which are base-catalyzed reactions between aldehydes and ketones. This process typically yields chalcone derivatives, which are closely related to the chemical (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure and spectroscopic properties can be effectively analyzed using techniques like X-ray crystallography and NMR spectroscopy. For instance, the molecular structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, has been elucidated through X-ray crystal structure analysis (Xiao-liu Li et al., 2009).

Scientific Research Applications

Enzyme Substrate Specificity

2-Propen-1-ol, 2-methyl-3-phenyl, and related compounds demonstrate significant relevance in studies of enzyme substrate specificity. Pietruszko et al. (1973) explored the substrate specificity of alcohol dehydrogenases from various sources using 2-enoic alcohols, including 2-propen-1-ol, as substrates. They found that 2-enoic alcohols are generally better substrates for these enzymes compared to their saturated analogs, indicating potential physiological roles for unsaturated alcohols in mammalian systems (Pietruszko, Crawford, & Lester, 1973).

Catalysis and Synthesis

Several studies have examined the role of 2-Propen-1-ol, 2-methyl-3-phenyl in catalysis and synthesis. For instance, a study on the lipase-catalyzed kinetic resolution of racemic 2-phenylpropan-1-ol derivatives for sesquiterpene synthesis noted the importance of these compounds in creating chiral building blocks for natural and unnatural sesquiterpenes (Sharif Mohammed Shafioul & Cheong, 2012). Additionally, a study by Yun-hong (2010) focused on the synthesis of 2-methyl-2-phenyl-propan-1-ol using phase-transfer catalysis, showcasing the compound's utility in organic synthesis (Jia Yun-hong, 2010).

Reaction Kinetics and Mechanisms

Research into the reaction kinetics and mechanisms involving 2-Propen-1-ol, 2-methyl-3-phenyl has been extensive. For example, Denhez et al. (1981) investigated the electron impact mass spectra of 1-phenyl-2-propen-1-ol and its derivatives, providing insights into decomposition pathways involving skeletal rearrangements or hydrogen atom transfers (Denhez, Corval, & Dizabo, 1981).

Pharmaceutical Applications

While excluding direct drug use and dosage, the compound's role in pharmaceutical synthesis is noteworthy. For instance, the synthesis of antimalarial compounds involving substituted 1-phenyl-2-propanones, proceeding through various derivatives to yield final compounds, demonstrates the relevance of these types of compounds in medicinal chemistry (Werbel et al., 1986).

Safety and Hazards

“2-Propen-1-ol, 2-methyl-3-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-phenyl-2-propen-1-ol, also known as beta-Methylcinnamyl alcohol, is phosphine oxidases . Phosphine oxidases are enzymes that play a crucial role in the oxidation of phosphine, a process that can lead to the formation of harmful byproducts.

Mode of Action

2-Methyl-3-phenyl-2-propen-1-ol interacts with its target by bonding with the active sites of phosphine oxidases . This interaction inhibits the oxidation of phosphine, thereby reducing the formation of harmful byproducts.

Biochemical Pathways

The inhibition of phosphine oxidation by 2-Methyl-3-phenyl-2-propen-1-ol affects the biochemical pathway involving the production of harmful byproducts like hydrogen peroxide or superoxide . By inhibiting this pathway, the compound helps to mitigate the potential damage these byproducts could cause.

Result of Action

The primary result of 2-Methyl-3-phenyl-2-propen-1-ol’s action is the reduced formation of harmful byproducts like hydrogen peroxide or superoxide . This reduction can potentially mitigate the damage these byproducts could cause at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-phenyl-2-propen-1-ol. For instance, the compound should be handled with care to avoid exposure to dust, fume, gas, mist, vapors, or spray . It is recommended to use this compound only outdoors or in a well-ventilated area . Heat, sparks, open flames, and hot surfaces should be avoided .

properties

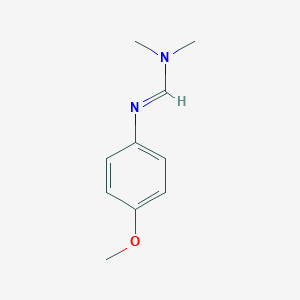

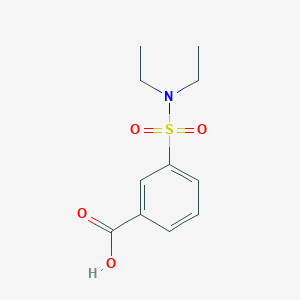

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNAMUJRIZIXHF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1504-55-8 | |

| Record name | alpha-Methylcinnamic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-methylcinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.